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Compound of Interest

Compound Name:
4-Hydroxy Propafenone-d5

Hydrochloride

CAS No.: 1189863-32-8

Cat. No.: B563528

Get Quote

Advanced Bioanalytical Standard for Metabolic
Profiling
Executive Summary
4-Hydroxy Propafenone-d5 Hydrochloride is a high-purity, stable isotope-labeled internal

standard (IS) utilized in the precise quantification of propafenone metabolites via LC-MS/MS.

As a deuterated analog of 4-hydroxypropafenone (often referred to as 4'-hydroxypropafenone

in metabolic literature), this compound serves as a critical tool for correcting matrix effects,

extraction inefficiencies, and ionization variability in pharmacokinetic (PK) and toxicokinetic

(TK) studies.

While 5-hydroxypropafenone is the primary active metabolite in humans (mediated by

CYP2D6), 4-hydroxypropafenone represents a distinct positional isomer—often the major

metabolite in rodent models (e.g., rats) and a minor metabolite in humans. The d5-labeled

standard is essential for resolving these isomers chromatographically and mass-
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spectrometrically, ensuring data integrity in cross-species drug metabolism and

pharmacokinetics (DMPK) pipelines.

Chemical Profile & Identity
Parameter Specification

Chemical Name 4-Hydroxy Propafenone-d5 Hydrochloride

Synonyms

4'-Hydroxypropafenone-d5 HCl; 1-[2-[2-

Hydroxy-3-(propylamino)propoxy]phenyl]-3-(4-

hydroxyphenyl-d5)-propan-1-one HCl

CAS Number (d5) 1189863-32-8

Unlabeled CAS 86384-09-0 (4-Hydroxy Propafenone)

Molecular Formula C₂₁H₂₃D₅ClNO₄

Molecular Weight 398.94 g/mol (Salt); ~362.5 g/mol (Free Base)

Isotopic Purity ≥ 99% Deuterium enrichment

Solubility Soluble in Methanol, DMSO, and Water (slightly)

Appearance White to off-white solid

Structural Insight: The "d5" label is typically incorporated into the phenyl ring of the

phenylpropanone moiety (Ring B) or the propyl chain, depending on the synthesis route. This

results in a mass shift of +5 Da relative to the unlabeled analyte (m/z 358 → 363), shifting the

MRM transition window away from isobaric interferences.

Biological Context: The Isomer Challenge
In propafenone metabolism, the position of hydroxylation dictates biological activity and

species specificity.

5-Hydroxypropafenone (Human Major): Formed by CYP2D6 on the propiophenone ring

(Ring A). It is equipotent to the parent drug as a sodium channel blocker.[1]

4-Hydroxypropafenone (Rat Major / Human Minor): Formed on the terminal phenyl ring (Ring

B).
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Why this matters: Standard LC-MS methods can struggle to distinguish these isomers because

they share the same precursor mass (m/z 358) and similar fragmentation patterns. Using 4-

Hydroxy Propafenone-d5 allows researchers to specifically track the 4-hydroxy isomer's

recovery and ionization, preventing "cross-talk" quantification errors where the 5-hydroxy

metabolite might be misidentified.
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Figure 1: Divergent metabolic pathways of Propafenone. The 4-Hydroxy metabolite is the

specific target for the d5-labeled standard described here.

Bioanalytical Application: LC-MS/MS Protocol
3.1 The Principle of Isotopic Dilution
The d5-labeled standard is spiked into biological matrices (plasma, urine, microsomes) before

extraction. Because it is chemically identical to the analyte but mass-distinct, it behaves

identically during:

Extraction: Compensates for recovery losses (e.g., if only 80% of 4-OH is recovered, 80% of

d5 is also recovered).

Chromatography: Co-elutes (or elutes very closely) with the analyte.

Ionization: Experiences the same matrix suppression/enhancement in the ESI source.

3.2 Method Development Guide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b563528/docs?utm_src=pdf-body-img#technical-whitepaper-4-hydroxy-propafenone-d5-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatographic Separation (Critical): Since 4-OH and 5-OH are isomers, the column

chemistry must separate them. A C18 column with a high carbon load or a Phenyl-Hexyl

column is recommended to exploit the pi-pi interaction differences between the two isomers.

Mass Spectrometry (MRM) Parameters:

Ionization: ESI Positive Mode (+).

Transitions:

Compound Precursor Ion (Q1) Product Ion (Q3)
Collision Energy
(eV)

4-Hydroxy

Propafenone
358.2 116.1 / 284.1 25 / 30

4-Hydroxy

Propafenone-d5 (IS)
363.2 116.1 / 289.1 25 / 30

Note: The product ion m/z 116.1 corresponds to the propylamino moiety, which is common. If

the d5 label is on the phenyl ring, the fragment containing that ring will also shift by +5 Da.

Always verify the fragmentation of your specific lot.

3.3 Experimental Workflow
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Figure 2: Standardized sample preparation workflow using 4-Hydroxy Propafenone-d5 as an

Internal Standard.

Step-by-Step Experimental Protocol
A. Stock Solution Preparation
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Primary Stock: Dissolve 1 mg of 4-Hydroxy Propafenone-d5 HCl in 1 mL of Methanol

(Concentration: 1 mg/mL).

Storage: -20°C (Stable for 6 months).

Working IS Solution: Dilute Primary Stock with 50% Methanol/Water to reach a concentration

of 100 ng/mL. This is the "Spiking Solution."

B. Sample Extraction (Protein Precipitation)
Aliquot 50 µL of plasma/microsomal incubation media into a 1.5 mL tube.

Add 10 µL of Working IS Solution (4-Hydroxy Propafenone-d5). Vortex gently.

Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

Vortex for 30 seconds at high speed.

Centrifuge at 10,000 × g for 10 minutes at 4°C.

Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid

in Water (to match initial mobile phase).

C. LC-MS/MS Conditions
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-0.5 min: 10% B

0.5-3.0 min: 10% -> 90% B

3.0-4.0 min: 90% B (Wash)

4.1-6.0 min: 10% B (Re-equilibration)
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Flow Rate: 0.4 mL/min.

Validation Parameters & Acceptance Criteria
To ensure the "Trustworthiness" of the assay, the following criteria must be met using the d5 IS:

Parameter Acceptance Criteria Role of d5 IS

Linearity (r²) > 0.99
Corrects for injection variability

across the curve.

Precision (CV%) < 15% (20% at LLOQ)
Normalizes random error in

extraction/ionization.

IS Response Consistent (< 20% variation)
Monitors matrix effect stability

across samples.

Interference < 20% of LLOQ in Blank
Ensures d5 purity (no d0

contribution).

Cross-Signal Check: Inject a high concentration of the Unlabeled 4-Hydroxy Propafenone

(Upper Limit of Quantification) and monitor the d5 transition. If a signal appears, it indicates

"cross-talk" (isotopic overlap). If >5% of the IS signal, reduce the upper limit of the curve or

adjust the mass resolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

